N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves radical cyclization reactions, which can be a key step in the construction of cyclic structures. In the study presented in paper , N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides were subjected to radical cyclization using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in boiling toluene. This process resulted in the formation of octahydroindole diones, which are valuable intermediates in the synthesis of various alkaloids. The reaction provided a general method to access 5-membered lactams, which are significant in the synthesis of complex natural products like alkaloids.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In paper , the structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined using a combination of elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. The compound crystallized in the monoclinic system, which provided insights into its three-dimensional arrangement and potential reactivity.
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives can lead to a variety of products depending on the reaction conditions and the structure of the starting materials. In the case of the compound studied in paper , the radical cyclization led to a diastereomeric mixture of octahydroindole diones. This demonstrates the complexity of chemical reactions involving acetamide derivatives and highlights the importance of controlling reaction conditions to achieve the desired outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the crystal structure analysis performed in paper revealed that the compound crystallized in a specific space group, which can affect its melting point, solubility, and other physical properties. Additionally, Density Functional Theory (DFT) calculations were carried out to predict the NMR properties of the compound, which were then correlated with experimental results. This kind of analysis is essential for the characterization and application of new chemical entities.
Scientific Research Applications
Traditional Chinese Medicine Applications
N-acetyldopamine (NADA) derivatives, related to N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been isolated from Periostracum Cicadae, used in traditional Chinese medicine for treating throat soreness, hoarseness, itching, and spasms. These compounds' structures were established through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, CD spectra, and chemical evidence (Yang et al., 2015).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides, including variants of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been synthesized and found to act as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).
Analgesic Properties
Acetamide derivatives have been investigated for their potential analgesic properties against thermal, mechanical, and chemical nociceptive stimuli. These derivatives were found to significantly decrease acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Kaplancıklı et al., 2012).
Antioxidant Activity
Pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, as determined in vitro by various assays. These findings suggest the potential utility of these compounds in pharmacological applications targeting oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis of Bioactive Compounds
The synthesis of various acetamide derivatives has been explored for their potential in creating bioactive compounds, such as anticancer agents. These studies provide insights into the diverse chemical properties and applications of acetamide derivatives in drug development (Evren et al., 2019).
Molecular Structure and Synthetic Applications
The molecular structure and synthesis of various acetamide derivatives, including those similar to N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, have been studied for their potential applications in different scientific fields, from pharmacology to materials science (Bolte, 1994).
properties
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-OSMVPFSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide | |
CAS RN |
1811-31-0 | |
Record name | GalNAc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D N-Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-β-D-galactosamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/833755V695 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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